4-(Trifluoromethoxy)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

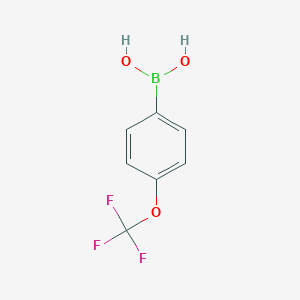

Structure

2D Structure

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFUOCSQCYFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370275 | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139301-27-2 | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-[(Trifluoromethyl)oxy]phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 139301-27-2

This technical guide provides an in-depth overview of 4-(Trifluoromethoxy)phenylboronic acid, a versatile reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and functional materials.

Physicochemical Properties

This compound is a white to off-white powder. The trifluoromethoxy group significantly influences its chemical properties, enhancing its utility in various chemical transformations.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 139301-27-2 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Melting Point | 120 - 130 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [2] |

Synthesis

The synthesis of (trifluoromethoxy)phenylboronic acids has been previously reported in the literature.[3][4] A common synthetic route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, this typically starts from 1-bromo-4-(trifluoromethoxy)benzene.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][5][6] The trifluoromethoxy group can enhance the reactivity and selectivity of the coupling reaction.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.

Materials:

-

Aryl halide (1.0 mmol, 1.0 eq)

-

This compound (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Degassed water (1 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.

-

Solvent Addition: Add the anhydrous solvent and degassed water to the flask.

-

Reaction Execution: Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate (B1210297), 3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to yield the desired coupled product.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of biologically active molecules. The trifluoromethoxy group can improve metabolic stability, lipophilicity, and binding affinity of drug candidates.

Workflow in Drug Discovery:

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

4-(Trifluoromethoxy)phenylboronic acid molecular weight

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. The document details its chemical properties, significant applications in research and development, and a representative experimental protocol for its most common application.

Core Chemical Properties

This compound is an organoboron compound valued for the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. This group enhances the chemical reactivity and often imparts desirable characteristics, such as increased lipophilicity and metabolic stability, to the molecules synthesized from it.[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Weight | 205.93 g/mol | [1][3] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| CAS Number | 139301-27-2 | [1][3] |

| Melting Point | 120 - 130 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Synonyms | 4-(Trifluoromethoxy)benzeneboronic acid | [1] |

Applications in Research and Development

This reagent is a critical building block in several areas of chemical science, primarily due to its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Organic Synthesis

The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common motifs in many complex organic molecules. The trifluoromethoxy group makes it an essential tool for introducing the trifluoromethoxyphenyl fragment into a target structure.[1][2] The stability, ease of handling, and generally low toxicity of boronic acids contribute to their widespread use.[4]

Drug Development and Medicinal Chemistry

In drug discovery, the trifluoromethoxy substituent is highly desirable. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals for various diseases, including cancer.[1] It has been used as a reactant in the synthesis of lactate (B86563) dehydrogenase inhibitors and antituberculosis drug analogs.

Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound is employed in the development of advanced materials, such as polymers and nanomaterials, where the unique electronic properties of the trifluoromethoxy group can enhance performance.[1] It is also used in the production of fine chemicals and next-generation agrochemicals.[1]

Core Experimental Protocols

The following section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction, the most common application of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with a generic aryl halide (e.g., Aryl-Br).

Materials:

-

This compound

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[5]

-

Base (e.g., aqueous Na₂CO₃, K₂CO₃, or KF)[6]

-

Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture like Ethanol/Water)[7]

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert atmosphere setup (balloons or Schlenk line)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Flash column chromatography system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[5]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for 5 minutes. Add the palladium catalyst (0.01-0.05 equivalents) to the flask. The mixture may change color upon catalyst addition.[7]

-

Reaction: Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[8] Transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7][8]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or flash column chromatography on silica (B1680970) gel to yield the pure biaryl product.[8]

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental workflows involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development. Experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory.

Chemical Structure and Properties

This compound is an organoboron compound characterized by a phenyl ring substituted with a trifluoromethoxy group at the para position and a boronic acid functional group. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Trifluoromethoxy)benzeneboronic acid |

| CAS Number | 139301-27-2[1][2] |

| Molecular Formula | C₇H₆BF₃O₃[1][2] |

| Molecular Weight | 205.93 g/mol [1][2] |

| Appearance | White to off-white powder or crystalline solid[1] |

| Melting Point | 123-127 °C[2] |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents such as DMSO.[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |

| ¹H NMR | Acetone-d₆ | 8.08-7.94 (m), 7.34-7.24 (m) |

| ¹³C NMR | Acetone-d₆ | 150.0 (q, ³J(C-F) = 1.9 Hz), 131.0 (s), 128.2 (s), 121.8 (s), 121.4 (q, ¹J(C-F) = 255.2 Hz) |

| ¹¹B NMR | Acetone-d₆ | Typical for tri-coordinated boronic species |

| ¹⁹F NMR | Acetone-d₆ | Triplet |

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.7886(10) |

| b (Å) | 17.7996(4) |

| c (Å) | 9.7820(3) |

| β (°) | 109.780(4) |

| Volume (ų) | 3569.9(2) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

10% Aqueous sulfuric acid

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.

-

Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining 1-bromo-4-(trifluoromethoxy)benzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -5 to 0 °C using an ice-salt bath.

-

Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution while maintaining the temperature between -5 and 0 °C. After the addition is complete, stir the reaction mixture for 30 minutes at this temperature, then allow it to warm to room temperature and stir for an additional 1-2 hours.[4]

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid with vigorous stirring to hydrolyze the boronic ester. Continue stirring for 30 minutes.[4]

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with THF. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure until a precipitate begins to form. Add hexanes to induce further precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield this compound.

Applications in Organic Synthesis

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of biaryl compounds. The trifluoromethoxy group can impart desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are advantageous in drug discovery.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the degassed solvent system (e.g., a mixture of an organic solvent and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Other Applications

Beyond Suzuki-Miyaura couplings, this compound and its derivatives have found applications in:

-

Materials Science: The synthesis of novel polymers and liquid crystals with specific electronic and physical properties.

-

Medicinal Chemistry: As a synthetic intermediate for various biologically active molecules, including enzyme inhibitors. For instance, it has been used in the synthesis of lactate (B86563) dehydrogenase inhibitors for potential use against cancer cell proliferation and in the development of antituberculosis drugs.[2]

-

Analytical Chemistry: In the development of sensors for the detection of biologically important molecules like carbohydrates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethoxy)phenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. The trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this boronic acid a sought-after building block in the development of pharmaceuticals and advanced materials.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through two primary pathways, both starting from the readily available 1-bromo-4-(trifluoromethoxy)benzene (B1268045):

-

Lithiation-Borylation Sequence: This method involves the metal-halogen exchange of 1-bromo-4-(trifluoromethoxy)benzene with an organolithium reagent, followed by quenching the resulting aryllithium species with a borate (B1201080) ester.

-

Grignard Reaction: This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-4-(trifluoromethoxy)benzene, which is then reacted with a borate ester.

While the synthesis of all isomers of (trifluoromethoxy)phenylboronic acids has been reported, this guide will focus on a representative protocol for the para-isomer based on established methodologies for analogous arylboronic acids.[1][2][3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on well-established procedures for the synthesis of similar arylboronic acids and should be adapted and optimized as necessary for specific laboratory conditions.

Protocol 1: Synthesis via Lithiation-Borylation

This protocol is adapted from procedures for the synthesis of other fluorinated phenylboronic acids.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | 10.0 | 2.41 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 4.4 mL |

| Trimethyl borate | 103.91 | 12.0 | 1.34 mL (1.25 g) |

| 2 M Hydrochloric acid | - | - | As needed |

| Diethyl ether | - | - | For extraction |

| Saturated brine solution | - | - | For washing |

| Anhydrous magnesium sulfate | - | - | For drying |

| Hexane | - | - | For recrystallization |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-4-(trifluoromethoxy)benzene (10.0 mmol, 2.41 g). Anhydrous THF (40 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Trimethyl borate (12.0 mmol, 1.34 mL) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

Purification: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is recrystallized from a hexane/ethyl acetate (B1210297) mixture to afford this compound as a white solid.

Protocol 2: Synthesis via Grignard Reaction

This protocol is based on general methods for the preparation of arylboronic acids using Grignard reagents.[5][6][7][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Magnesium turnings | 24.31 | 12.0 | 0.29 g |

| Iodine | 253.81 | 1 crystal | - |

| 1-Bromo-4-(trifluoromethoxy)benzene | 241.01 | 10.0 | 2.41 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Trimethyl borate | 103.91 | 12.0 | 1.34 mL (1.25 g) |

| 2 M Hydrochloric acid | - | - | As needed |

| Diethyl ether | - | - | For extraction |

| Saturated brine solution | - | - | For washing |

| Anhydrous sodium sulfate | - | - | For drying |

| Toluene/Hexane | - | - | For recrystallization |

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask is charged with magnesium turnings (12.0 mmol, 0.29 g) and a crystal of iodine. The flask is gently heated under a nitrogen atmosphere to activate the magnesium (the iodine color will fade). After cooling, a solution of 1-bromo-4-(trifluoromethoxy)benzene (10.0 mmol, 2.41 g) in anhydrous THF (10 mL) is added dropwise to initiate the reaction. The remaining solution of the aryl bromide in THF (30 mL) is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Borylation: The Grignard reagent solution is cooled to -78 °C, and a solution of trimethyl borate (12.0 mmol, 1.34 mL) in anhydrous THF (10 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic. The mixture is stirred for 1 hour.

-

Extraction and Purification: The product is extracted with diethyl ether (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Recrystallization: The crude solid is recrystallized from a toluene/hexane mixture to yield pure this compound.

Reaction Visualization

The following diagrams illustrate the core synthetic pathways described above.

Caption: Lithiation-Borylation Synthesis Pathway.

Caption: Grignard Reaction Synthesis Pathway.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of arylboronic acids using these methods. Note that yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions.

| Parameter | Lithiation-Borylation | Grignard Reaction |

| Starting Material | 1-Bromo-4-(trifluoromethoxy)benzene | 1-Bromo-4-(trifluoromethoxy)benzene |

| Key Reagents | n-Butyllithium, Trimethyl borate | Magnesium, Trimethyl borate |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to -78 °C to Room Temperature |

| Typical Yield | 60-80% | 50-70% |

| Purity (post-recryst.) | >98% | >98% |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 123-127 °C (literature)[9] |

| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H), 7.25 (d, 2H), 5.5-6.0 (br s, 2H, B(OH)₂) ppm |

| ¹⁹F NMR (CDCl₃) | δ -58.2 ppm |

| ¹³C NMR (CDCl₃) | δ 151.0, 136.5, 121.5, 120.5 (q, J=257 Hz, -OCF₃), (C-B bond not always observed) |

| Molecular Weight | 205.93 g/mol [9] |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried before use.

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Reagents: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform thorough safety assessments before undertaking any experimental work.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 8. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. This compound = 95 139301-27-2 [sigmaaldrich.com]

physical properties of 4-(Trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)phenylboronic Acid

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1] As a derivative of phenylboronic acid, it serves as a crucial building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of the trifluoromethoxy (-OCF3) group on the phenyl ring significantly influences the molecule's physicochemical properties, enhancing its reactivity, solubility, and stability.[1][2] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and workflows for its key applications, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 139301-27-2 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 120 - 130 °C | [1] |

| Purity | ≥95% - ≥99% | [1] |

Spectroscopic and Physicochemical Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. The acidity (pKa) is a key parameter governing its reactivity in various chemical environments.

| Data Type | Description |

| pKa | The acidity of the para isomer is higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), with a pKa value approximately one unit lower due to the inductive effect of the -OCF₃ group.[3][4] |

| NMR Spectroscopy | The compound has been characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy in acetone-d₆. The ¹¹B NMR chemical shifts are typical for tri-coordinated boronic species. In the ¹⁹F NMR spectrum, a triplet is observed due to long-range coupling with aromatic protons.[3][4] |

| Solubility | While specific quantitative data in various organic solvents is not readily available, it is noted to have improved solubility over similar compounds.[2] It is soluble in DMSO for the preparation of stock solutions.[5] General methods for determining the solubility of boronic acids in organic solvents are well-established.[6][7] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity.[8][9] The Thiele tube and modern digital apparatus (like Mel-Temp) are common instruments for this purpose.[8][9][10]

Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[8][11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][9]

-

Capillary tubes (sealed at one end)[10]

-

Thermometer (calibrated)[9]

-

Sample of this compound

-

Mortar and pestle

-

Heating bath fluid (for Thiele tube, e.g., silicone oil)[9]

Procedure:

-

Sample Preparation: A small amount of the compound is finely crushed into a powder.[9] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[12]

-

Apparatus Setup:

-

Heating: The apparatus is heated gently. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[8] Subsequently, a new sample is heated slowly, with the rate of temperature increase controlled to about 1-2°C per minute near the expected melting point.[9]

-

Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely liquefied (t2) are recorded.[12] The melting point is reported as the range t1-t2.[12]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of boronic acids in various organic solvents.[6][13]

Principle: A mixture of the solute (boronic acid) and solvent of a precisely known composition is prepared. This biphasic sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]

Apparatus and Materials:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or light source and detector for turbidity measurement[6]

-

Heating/cooling circulator

-

Analytical balance

-

This compound and high-purity organic solvents

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the chosen solvent into the jacketed glass vessel to create a mixture of known mole fraction.[6]

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/h) while being stirred vigorously to maintain homogeneity.[6]

-

Equilibrium Point Determination: The turbidity of the solution is continuously monitored. The temperature at which the turbidity completely disappears (i.e., the light transmission reaches a maximum) is recorded as the solid-liquid equilibrium point for that composition.[6]

-

Data Collection: The procedure is repeated for a range of different compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[6]

pKa Determination

The acidity constant (pKa) of boronic acids can be determined using several methods, with potentiometric and spectrophotometric titrations being the most common.[14][15]

Principle: Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate species are equal.

-

Potentiometric Titration: A solution of the boronic acid is titrated with a strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.[16][17]

-

Spectrophotometric Titration: The UV-Vis absorption spectrum of the boronic acid solution is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength, as the boronic acid and its conjugate boronate base will have different spectra.[15][17]

General Procedure (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if solubility is low.[16] Ensure the solution is free of carbonate.[17]

-

Titration: Calibrate a pH meter. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[15]

-

Data Recording: Record the pH of the solution after each incremental addition of the base.

-

Analysis: Plot the pH versus the volume of base added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Application in Synthesis: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[1][2]

Caption: Logical Relationship in Suzuki-Miyaura Coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethoxy)phenylboronic acid, a critical reagent in organic synthesis and drug discovery. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document outlines the established experimental protocols for determining boronic acid solubility. This guide offers a robust framework for researchers to ascertain the solubility of the title compound and its analogs in relevant solvent systems.

Introduction

This compound (CAS No. 139301-27-2) is an invaluable building block in medicinal chemistry and materials science.[1] Its utility is most pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The trifluoromethoxy (-OCF3) group imparts unique properties to the molecule, including enhanced reactivity and, in some contexts, improved solubility, making it a valuable tool for synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 120 - 130 °C | [1] |

| pKa | The acidity of the meta and para isomers of (trifluoromethoxy)phenylboronic acid is higher than that of unsubstituted phenylboronic acid, with pKa values approximately one unit lower than the parent PhB(OH)₂ (pKa 8.8). This is attributed to the inductive effect of the -OCF₃ group. | [2] |

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific, quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a range of common organic solvents. One supplier, MedChemExpress, indicates a high solubility in dimethyl sulfoxide (B87167) (DMSO) of 100 mg/mL, which is primarily for the preparation of concentrated stock solutions.[3]

The lack of extensive public data underscores the necessity for researchers to determine solubility in their specific solvent systems of interest. The following section provides a detailed, widely accepted protocol for this purpose.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[4][5] This method involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[4] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[4][6]

Materials and Equipment

-

Boronic Acid: this compound

-

Organic Solvents: High-purity solvents of interest

-

Analytical Balance: For accurate weighing

-

Jacketed Glass Vessel: To allow for precise temperature control

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel

-

Calibrated Temperature Probe: For accurate temperature measurement of the sample

-

Magnetic Stirrer and Stir Bar: To ensure a homogenous mixture

-

Luminance Probe or Light Source and Detector: For monitoring turbidity[4]

Procedure

-

Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[4]

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred.[4][6]

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[4]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

Caption: Workflow for Dynamic Solubility Determination.

Applications in Drug Development

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, this guide provides researchers with the necessary framework to determine this critical parameter. The detailed dynamic method protocol and the accompanying workflow visualization offer a clear path for generating reliable solubility data. A thorough understanding of the solubility of this versatile building block is essential for its effective application in the synthesis of novel therapeutics and advanced materials.

References

In-Depth Technical Guide: Safety Profile of 4-(Trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylboronic acid (CAS No. 139301-27-2) is a versatile organoboron compound widely utilized as a key building block in organic synthesis. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Given its integral role in research and development, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental conduct. This guide provides a comprehensive overview of the available safety data, including physical and chemical properties, toxicological information, and general experimental protocols for safety assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 139301-27-2 | |

| Molecular Formula | C₇H₆BF₃O₃ | |

| Molecular Weight | 205.93 g/mol | |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 123-127 °C | |

| Solubility | Soluble in methanol. | |

| Purity | ≥95% |

Toxicological Information and Hazard Classification

The toxicological profile of this compound is not extensively detailed in publicly available literature. However, based on Safety Data Sheets (SDS), a consistent GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification has been established.

GHS Hazard Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [2] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [3] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [3] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [3] |

Summary of Toxicological Data

Biological Activity and Potential Signaling Pathways

It is important to note that these applications are related to its use as a synthetic building block and do not directly describe its own toxicological mechanism of action. The irritant effects are likely due to its acidic nature and reactivity.

Experimental Protocols for Safety Assessment

Standardized protocols are employed to assess the safety of chemical compounds. While specific experimental reports for this compound are not available, this section outlines the general methodologies for key irritation studies.

Skin Irritation Testing

In vivo skin irritation is traditionally assessed using the Draize test on albino rabbits.[6] A defined amount of the test substance is applied to a shaved patch of skin and observed for signs of erythema (redness) and edema (swelling) over a period of time.[6]

Increasingly, in vitro methods using reconstructed human epidermis (RhE) models are used to replace or reduce animal testing.[7] These models mimic the structure and function of the human epidermis. The test substance is applied topically to the tissue, and cell viability is measured to determine the irritation potential.

Eye Irritation Testing

The historical standard for eye irritation testing is the Draize eye test, where the substance is instilled into one eye of an albino rabbit.[6] The eyes are then examined for effects on the cornea, iris, and conjunctiva.[6]

Due to ethical concerns, in vitro and ex vivo alternatives are now preferred. These include the Bovine Corneal Opacity and Permeability (BCOP) assay and the Isolated Chicken Eye (ICE) test, which use tissues from abattoirs.[7] Reconstructed human corneal epithelium (RhCE) models are also utilized to predict eye irritation potential.[7]

Handling and Storage Recommendations

Given the identified hazards, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place.

Logical Relationship of Hazard Data to Safe Handling

The GHS classification directly informs the necessary safety precautions for handling this compound. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Conclusion

This compound is a valuable reagent in chemical synthesis. While comprehensive toxicological data is lacking, the available information consistently identifies it as a skin, eye, and respiratory irritant, and as harmful if swallowed or inhaled. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its handling. Further research into the specific toxicological profile and biological mechanisms of this compound would be beneficial for a more complete risk assessment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]

- 6. invitrointl.com [invitrointl.com]

- 7. criver.com [criver.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of 4-(Trifluoromethoxy)phenylboronic Acid

Introduction

This compound is a crucial building block in modern organic synthesis, particularly valued in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures. The presence of the trifluoromethoxy group often imparts desirable properties to the target molecules, such as enhanced metabolic stability and lipophilicity. Consequently, understanding the chemical stability of this reagent is paramount to ensure the reproducibility of synthetic procedures, minimize impurity formation, and define appropriate storage and handling conditions. This guide provides a comprehensive overview of the stability of this compound under various stress conditions, outlines potential degradation pathways, and details experimental protocols for its stability assessment.

Physicochemical Properties and General Stability

This compound is a white to off-white solid that is generally stable under recommended storage conditions, which include a cool, dry, and dark environment in a tightly sealed container. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is known to increase the Lewis acidity of the boronic acid, which can contribute to its overall stability compared to non-fluorinated analogs.[1][2]

Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BF₃O₃ | N/A |

| Molecular Weight | 205.93 g/mol | N/A |

| Melting Point | 120 - 130 °C | [3] |

| pKa | 7.85 (para isomer) | [2] |

A study by Adamczyk-Woźniak et al. (2021) investigated the properties of the ortho, meta, and para isomers of (trifluoromethoxy)phenylboronic acid. Their findings indicated that the para isomer, the subject of this guide, is more acidic than unsubstituted phenylboronic acid. The study also briefly assessed its stability in a basic solution (NaOH) using UV-Vis spectroscopy, finding no significant degradation over a two-hour period at room temperature.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following sections detail the expected stability of this compound under various stress conditions, based on the known chemistry of arylboronic acids and fluorinated aromatic compounds.

Summary of Quantitative Stability Data

The following table summarizes the plausible quantitative outcomes of a forced degradation study on this compound. The data is representative of what would be expected based on the general stability of fluorinated arylboronic acids.

| Stress Condition | Parameters | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradation Products |

| Hydrolytic | |||||

| Acidic | 0.1 M HCl, 60 °C | 24 h | 98.5 | 1.5 | 4-(Trifluoromethoxy)phenol, 1-trifluoromethoxybenzene |

| Neutral | Purified Water, 60 °C | 24 h | 99.2 | 0.8 | 4-(Trifluoromethoxy)phenol |

| Basic | 0.1 M NaOH, 60 °C | 24 h | 97.8 | 2.2 | 4-(Trifluoromethoxy)phenol, 1-trifluoromethoxybenzene |

| Oxidative | |||||

| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | 4-(Trifluoromethoxy)phenol | |

| Photolytic | |||||

| ICH Q1B Option 2 (Solid) | N/A | 99.5 | 0.5 | Minor unidentified degradants | |

| Thermal | |||||

| 80 °C (Solid) | 48 h | 99.0 | 1.0 | Minor unidentified degradants |

Degradation Pathways

Based on established chemical principles for arylboronic acids, two primary degradation pathways are anticipated for this compound under stress conditions:

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, with the boronic acid group being replaced by a hydrogen atom. The resulting product is 1-trifluoromethoxybenzene. This reaction is often catalyzed by acid or base.

-

Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 4-(trifluoromethoxy)phenol. This is a common degradation route, particularly in the presence of oxidizing agents.

The potential degradation pathways are illustrated in the diagram below.

Caption: Major degradation pathways of this compound.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products are provided below.

1. Forced Degradation Study Protocol

The following workflow outlines a typical forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

-

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

Acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

-

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Hydrolytic Degradation:

-

Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

-

Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

-

Neutral: Mix the stock solution with an equal volume of purified water. Incubate at 60 °C.

-

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Place the solid compound in a controlled-temperature oven at 80 °C.

-

Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.

-

Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours). For hydrolytic samples, neutralize before analysis. Dilute all samples to a suitable concentration for HPLC analysis. For thermal and photolytic studies, dissolve the solid in the mobile phase for analysis.

-

2. Stability-Indicating HPLC Method

-

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

Time (min) % B 0 20 15 80 20 80 21 20 | 25 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

3. NMR Spectroscopy for Structural Elucidation

-

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Isolate the major degradation products from the forced degradation samples using preparative HPLC.

-

Dry the isolated fractions to remove the solvent.

-

Dissolve the purified degradation products in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed to confirm the structures.

-

This compound exhibits good stability under standard storage conditions. Forced degradation studies indicate that the primary degradation pathways are protodeboronation and oxidation, leading to the formation of 1-trifluoromethoxybenzene and 4-(trifluoromethoxy)phenol, respectively. The compound is most susceptible to degradation under oxidative and basic conditions. The provided experimental protocols for forced degradation and analysis offer a robust framework for assessing the stability of this important synthetic reagent, ensuring its quality and performance in research and development applications.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details its discovery, synthesis, physicochemical properties, and significant applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, along with tabulated quantitative data for easy reference. Visual diagrams of the core synthetic pathways are included to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a versatile organoboron compound that has gained significant traction in organic synthesis, particularly as a partner in palladium-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules, making it a desirable substituent in the design of pharmaceuticals and agrochemicals.[1] This guide will cover the essential technical aspects of this important reagent, from its initial discovery to its practical application in the laboratory.

Discovery and Synthesis

While the exact first synthesis of this compound is not detailed in a single seminal publication, its development is rooted in the broader exploration of arylboronic acids. A 2021 study by Urban et al. notes that the syntheses of all (trifluoromethoxy)phenylboronic acid isomers had been previously reported, suggesting their emergence in the chemical literature over time through various synthetic endeavors.[2]

The most common and reliable method for the synthesis of this compound involves the lithiation of a suitable precursor, 1-bromo-4-(trifluoromethoxy)benzene (B1268045), followed by quenching with a borate (B1201080) ester and subsequent acidic hydrolysis.

General Synthesis Pathway

The synthesis of arylboronic acids from aryl halides is a well-established method in organic chemistry. The general workflow involves the formation of an organometallic intermediate (typically an organolithium or Grignard reagent) from an aryl halide. This intermediate then reacts with a trialkyl borate, followed by hydrolysis to yield the desired arylboronic acid.

Caption: General synthesis of arylboronic acids.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl bromides.

Reaction:

1-bromo-4-(trifluoromethoxy)benzene + n-BuLi → 4-(trifluoromethoxy)phenyllithium

4-(trifluoromethoxy)phenyllithium + B(OiPr)₃ → Lithium triisopropoxy(4-(trifluoromethoxy)phenyl)borate

Lithium triisopropoxy(4-(trifluoromethoxy)phenyl)borate + H₃O⁺ → this compound

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq.) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford a white to off-white solid.

Physicochemical and Spectroscopic Data

The properties of this compound are well-characterized.

| Property | Value |

| Molecular Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 120-130 °C |

| CAS Number | 139301-27-2 |

Spectroscopic Data:

The following NMR data were reported by Urban et al. (2021) in acetone-d₆.[2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹H | 7.97 | d | 8.5 |

| ¹H | 7.26 | d | 8.5 |

| ¹³C | 151.1 | q | ³JC-F = 2.0 |

| ¹³C | 136.9 | s | - |

| ¹³C | 121.7 | s | - |

| ¹³C | 121.4 | q | ¹JC-F = 256.0 |

| ¹⁹F | -58.1 | s | - |

| ¹¹B | 19.0 | s | - |

Applications in Organic Synthesis

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction:

4-(CF₃O)C₆H₄B(OH)₂ + Ar-Br --[Pd catalyst, Base]--> 4-(CF₃O)C₆H₄-Ar

Materials:

-

This compound (1.2 eq.)

-

Aryl bromide (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent (e.g., Toluene (B28343)/Water mixture)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

-

Add the solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its unique electronic properties and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling have solidified its importance in the synthesis of complex molecules for pharmaceutical and materials science applications. This technical guide provides the essential information for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-(Trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and generally high yields, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-(trifluoromethoxy)phenylboronic acid with various aryl halides. The trifluoromethoxy (-OCF₃) group is a crucial substituent in medicinal chemistry, often imparting desirable properties such as increased metabolic stability, lipophilicity, and binding affinity. The synthesis of biaryl compounds containing this moiety is therefore of significant interest.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (in this case, this compound), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound and analogous fluorinated phenylboronic acids with various aryl halides. The data has been compiled from scientific literature to provide a comparative overview.

Table 1: Suzuki Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~90 (analogous)[1] |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 4 | 4-Bromotoluene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |

| 5 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |

Note: Data for entries 2 is based on the coupling of the analogous 4-(trifluoromethyl)phenylboronic acid and is indicative of expected yields.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

-

Phosphine (B1218219) ligand (if required, e.g., PPh₃, SPhos, RuPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).

-

Addition of Base and Solvents: Add the base (2.0-3.0 mmol, 2.0-3.0 eq.). Then, add the anhydrous organic solvent (e.g., 5-10 mL) and degassed water (e.g., 1-2 mL).

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Drug Development

The 4-(trifluoromethoxy)phenyl motif is a privileged substructure in many biologically active molecules. Its incorporation via Suzuki coupling allows for the efficient synthesis and diversification of drug candidates. The unique electronic properties of the -OCF₃ group can enhance a molecule's binding affinity to target proteins, improve its pharmacokinetic profile by blocking metabolic pathways, and increase its cell permeability. Researchers in drug development can utilize this protocol to synthesize novel compounds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion